molecular formula C13H13NO4S2 B12212909 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate CAS No. 243984-64-7

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B12212909
CAS No.: 243984-64-7
M. Wt: 311.4 g/mol
InChI Key: LBKQBJQNOFGWTI-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves multi-step organic reactions. One common method involves the sulfonylation of 3-amino-2-thiophenecarboxylic acid with 4-methylbenzenesulfonyl chloride, followed by esterification with methanol under acidic conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylic acid, 2-amino-4-(2-methylphenyl)-, ethyl ester
  • 2-Amino-5-phenyl-3-thiophenecarboxylic acid
  • 2-Amino-5-methyl-3-thiophenecarboxylic acid

Uniqueness

2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to the presence of the sulfonyl group, which imparts specific chemical properties such as increased polarity and the ability to form strong hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with enhanced bioavailability and target specificity .

Properties

CAS No.

243984-64-7

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C13H13NO4S2/c1-8-3-5-9(6-4-8)20(16,17)10-7-19-12(11(10)14)13(15)18-2/h3-7H,14H2,1-2H3

InChI Key

LBKQBJQNOFGWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)OC

Origin of Product

United States

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